(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[4-(1,1-difluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPRVSHFXRGMQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid generally involves:
- Introduction of the 1,1-difluoroethyl group onto a piperidine ring.
- Formation of the (E)-4-oxobut-2-enoic acid scaffold.
- Coupling of the substituted piperidine to the unsaturated keto acid.
These steps require careful control of reaction conditions to preserve the (E)-configuration of the double bond and to maintain the integrity of the difluoroalkyl substituent.
Fluorinated Piperidine Synthesis
The key intermediate, 4-(1,1-difluoroethyl)piperidine, is typically prepared by:
- Nucleophilic substitution or reductive amination involving a 1,1-difluoroethyl precursor.
- Use of selective fluorinating agents or difluoroalkyl halides to introduce the difluoroethyl group onto the piperidine nitrogen.
This step demands mild conditions to avoid defluorination or side reactions.
Preparation of the (E)-4-oxobut-2-enoic Acid Moiety
The (E)-4-oxobut-2-enoic acid fragment is often synthesized via:
- Knoevenagel condensation or Wittig-type reactions to establish the α,β-unsaturated keto acid framework with the (E)-configuration.
- Use of activated esters or acid chlorides to facilitate subsequent coupling.
For example, related compounds such as (E)-4-methoxy-4-oxobut-2-enoic acid have been prepared using carbodiimide coupling agents in dichloromethane at low temperatures (0 °C) with catalytic 4-dimethylaminopyridine (DMAP) to promote esterification or amidation.
Coupling of Piperidine and Unsaturated Acid
The coupling of the fluorinated piperidine to the unsaturated keto acid typically involves:
- Activation of the carboxylic acid group using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU/HOAT systems.
- Reaction in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or below.
- Use of bases such as N,N-diisopropylethylamine (DIEA) to scavenge generated acids and promote coupling.
- Purification by silica gel chromatography using DCM/methanol mixtures.
A representative procedure for a related compound involved stirring monomethyl fumarate with HATU and HOAT in DCM/DMF with DIEA, followed by addition of the amine intermediate, stirring for 1 hour at room temperature, aqueous work-up, and chromatographic purification, yielding the target compound in about 62% yield.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of carbodiimide coupling agents (EDAC, HATU) with catalytic DMAP is effective for amide bond formation in these systems, ensuring good yields and retention of stereochemistry.
- Solvent choice (DCM, DMF) and temperature control (0 °C to room temperature) are critical to minimize side reactions and decomposition.
- Enzymatic methods may offer greener alternatives but require optimization for fluorinated substrates due to potential enzyme inhibition or substrate specificity issues.
- Purification typically involves silica gel chromatography with low polarity solvent mixtures to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
The compound (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a significant molecule in medicinal chemistry and pharmaceutical research. This article explores its applications, focusing on scientific research, therapeutic potential, and case studies that illustrate its utility in various fields.
Structure
The compound features a piperidine ring substituted with a difluoroethyl group, alongside a keto acid moiety. Its structure can be represented as follows:
where , , , , and correspond to the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively.
Chemical Characteristics
- Molecular Formula : C₁₄H₁₈F₂N₂O₃
- Molecular Weight : Approximately 300 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF, with limited solubility in water.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.
Antidepressant Activity
Research indicates that compounds similar to this one exhibit antidepressant properties by modulating neurotransmitter systems. Studies have shown that piperidine derivatives can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Anticancer Properties
There is growing interest in the application of this compound in oncology. Preliminary studies suggest that derivatives of 4-oxobutenoic acids can inhibit tumor growth by inducing apoptosis in cancer cells.
Neuropharmacology
Given its piperidine structure, this compound may interact with various receptors in the central nervous system (CNS), potentially leading to applications in treating neurodegenerative diseases.
Case Study: Alzheimer’s Disease
A study demonstrated that analogs of this compound could inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. This inhibition may enhance cholinergic signaling, improving memory and cognition.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The difluoroethyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or chemical outcomes.
Biological Activity
(E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that may contribute to its biological effects.
Biological Activity
Antimicrobial Properties: Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have been shown to inhibit bacterial growth effectively. A study on related compounds highlighted their potential as antibacterial agents against various strains, suggesting a similar efficacy for this compound .
Antioxidant Activity: The antioxidant properties of piperidine derivatives have been explored using quantum chemistry descriptors and molecular docking studies. These investigations suggest that the compound may possess significant antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems .
Enzyme Inhibition: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory effects on certain protein kinases have been noted in related studies, indicating potential therapeutic applications in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Significant antioxidant activity | |
| Enzyme Inhibition | Potential inhibition of protein kinases |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 1,1-difluoroethyl group in the target compound introduces strong electron-withdrawing effects, likely lowering its pKa compared to analogs with electron-donating groups (e.g., ethylpiperazine in ). Aromatic substituents (e.g., 4-methylanilino in , phenylpiperazine in ) increase hydrophobicity and reduce water solubility.
Stereochemical Influence :
- The (E)-configuration in the target compound may enhance steric accessibility for intermolecular interactions compared to (Z)-isomers like those in .
Polar Surface Area (TPSA) :
- The ethylpiperazine analog has a TPSA of 60.8 Ų , suggesting better solubility than the target compound, which lacks nitrogen-rich substituents.
Acid-Base Properties
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid exhibits a pKa of 2.81 ± 0.25 due to resonance stabilization of the deprotonated carboxylate by the conjugated enone and anilino groups .
- The target compound’s pKa is unreported but expected to be lower than non-fluorinated analogs due to the electron-withdrawing difluoroethyl group.
Solubility and Stability
- Water Insolubility : Most analogs, including the target compound, are poorly soluble in water due to hydrophobic substituents (e.g., tert-butyl in , phenyl in ).
- Organic Solvents: Fluorine substituents in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogs.
Research Implications
- Medicinal Chemistry: The difluoroethyl group in the target compound could enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making it a candidate for drug development .
- Material Science : The α,β-unsaturated ketone moiety enables conjugation reactions, useful in polymer or catalyst design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of α,β-unsaturated keto acids like this compound often involves condensation reactions between piperidine derivatives and maleic anhydride analogs. For example, coupling 1,1-difluoroethyl-piperidine with maleic anhydride under reflux in dichloromethane, followed by acid-catalyzed elimination, yields the (E)-isomer. Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like epimerization . NMR monitoring (e.g., disappearance of maleic anhydride protons at δ 6.3–6.5 ppm) ensures reaction completion .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry and purity of this compound?
- Methodological Answer : ¹H NMR is critical for verifying the (E)-configuration of the α,β-unsaturated ketone. The coupling constant (J) between the β-protons (H₂ and H₃) typically ranges from 12–16 Hz for trans (E) isomers, compared to 8–12 Hz for cis (Z) configurations. For purity assessment, integrate signals for the piperidine ring (e.g., δ 3.2–3.6 ppm for N-CH₂) and difluoroethyl group (δ 1.4–1.6 ppm, split into a quartet due to ²JHF coupling) . ¹³C NMR should show carbonyl carbons at δ 170–175 ppm and the CF₂ group at δ 110–115 ppm (split due to fluorine coupling) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., piperidine N-dealkylation or ketone reduction) in liver microsomes.
- Prodrug Design : Introduce ester or amide prodrug moieties at the carboxylic acid group to enhance bioavailability .
- Species-Specific Adjustments : Compare metabolic pathways across species (e.g., human vs. rodent CYP450 isoforms) and adjust dosing regimens .
Q. How can computational modeling predict the compound’s binding affinity to target enzymes like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the α,β-unsaturated ketone and catalytic lysine residues (e.g., covalent binding via Michael addition).
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess stability of the enzyme-inhibitor complex. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing substituents (e.g., difluoroethyl) that enhance hydrophobic interactions .
Q. What experimental designs minimize degradation of labile functional groups (e.g., α,β-unsaturated ketone) during biological assays?
- Methodological Answer :
- Temperature Control : Store stock solutions at –80°C in anhydrous DMSO and avoid repeated freeze-thaw cycles.
- Buffer Optimization : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze hydrolysis.
- Real-Time Monitoring : Employ HPLC-UV (λ = 240–260 nm for conjugated systems) to track degradation during cell-based assays .
Data Analysis & Validation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess Hill slopes for cooperative effects.
- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in sensitive vs. resistant lines .
- Redox Profiling : Measure intracellular ROS levels via DCFH-DA fluorescence to determine if cytotoxicity correlates with oxidative stress .
Structural Optimization
Q. What functionalization strategies improve the compound’s solubility without compromising target affinity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine nitrogen via reductive amination.
- Ionizable Groups : Replace the carboxylic acid with a sulfonic acid (pKa ~1.5) to enhance aqueous solubility at physiological pH.
- Co-Crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to increase apparent solubility through host-guest interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
